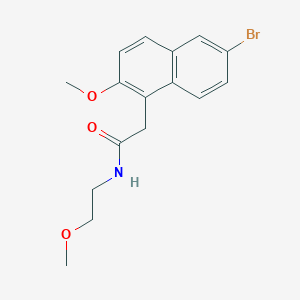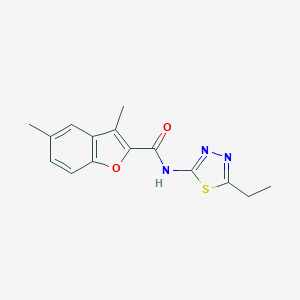
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, two methoxy groups, and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-methoxynaphthalene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 6-bromo-2-methoxynaphthalene.
Acylation: The brominated product is then subjected to acylation with acetic anhydride (CH3CO)2O in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 6-bromo-2-methoxy-1-acetylnaphthalene.
Amidation: Finally, the acetylnaphthalene derivative is reacted with 2-methoxyethylamine (CH3OCH2CH2NH2) under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups and the acetamide functional group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Substitution: Depending on the nucleophile, products such as 2-(6-methoxy-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide can be formed.
Oxidation: Products like 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetic acid.
Reduction: Products such as 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)ethylamine.
Hydrolysis: Products like 6-bromo-2-methoxynaphthalene-1-carboxylic acid and 2-methoxyethylamine.
科学的研究の応用
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
2-(6-chloro-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(6-fluoro-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(6-iodo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability.
特性
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-20-8-7-18-16(19)10-14-13-5-4-12(17)9-11(13)3-6-15(14)21-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKCXDLUWSCRQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B385271.png)
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B385272.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385273.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![4-bromo-N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385280.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385282.png)
![2-bromo-N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385283.png)
![1-(4-hydroxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385285.png)

![1-(3-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385288.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385289.png)
![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)
